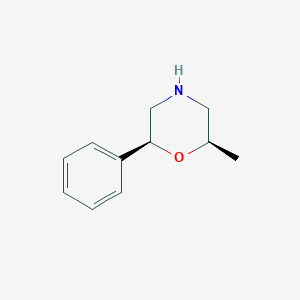![molecular formula C9H15ClN4O2 B6283825 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2375248-41-0](/img/no-structure.png)
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride” belongs to a class of compounds known as pyrrolidines . Pyrrolidines are five-membered rings with a nitrogen atom, and they are widely used in medicinal chemistry to develop compounds for treating various diseases .
Synthesis Analysis
The synthesis of such compounds typically involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The exact molecular structure could not be found in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For pyrrolidine derivatives, these properties can be influenced by factors such as the length of the alkyl chain and the presence of a carbonyl group . The specific physical and chemical properties of this compound could not be found in the available sources.Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For pyrrolidine derivatives, the mechanism of action often involves interactions with proteins . The exact mechanism of action for this specific compound is not available in the sources I found.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrrolidine derivatives have been associated with hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The specific safety and hazards of this compound could not be found in the available sources.
Future Directions
The future directions in the research and development of pyrrolidine derivatives could involve exploring new synthetic strategies, investigating their biological activities, and developing new compounds with different biological profiles . The specific future directions for this compound could not be found in the available sources.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride' involves the reaction of 3-methyluracil with ethyl acetoacetate to form 6-ethyl-3-methyluracil. This compound is then reacted with chloroacetyl chloride to form 6-ethyl-3-methyl-5-chloroacetyluracil, which is further reacted with (3R)-3-aminopyrrolidine to form the final product.", "Starting Materials": [ "3-methyluracil", "ethyl acetoacetate", "chloroacetyl chloride", "(3R)-3-aminopyrrolidine" ], "Reaction": [ "Step 1: 3-methyluracil is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 6-ethyl-3-methyluracil.", "Step 2: 6-ethyl-3-methyluracil is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 6-ethyl-3-methyl-5-chloroacetyluracil.", "Step 3: 6-ethyl-3-methyl-5-chloroacetyluracil is reacted with (3R)-3-aminopyrrolidine in the presence of a base such as potassium carbonate to form the final product, 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride." ] } | |
CAS RN |
2375248-41-0 |
Product Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride |
Molecular Formula |
C9H15ClN4O2 |
Molecular Weight |
246.7 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



